1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2-aminoethyl)-
Description
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is a synthetic amine featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to a cyclobutane ring via a methanamine group. The benzodioxole group is a common pharmacophore in psychoactive substances, contributing to serotonin and dopamine receptor interactions.
Properties
IUPAC Name |
2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N9/c10-1-4-13-7-16-8(14-5-2-11)18-9(17-7)15-6-3-12/h1-6,10-12H2,(H3,13,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGTWWCBHCWCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=NC(=NC(=N1)NCCN)NCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545378 | |
| Record name | N~2~,N~4~,N~6~-Tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103658-99-7 | |
| Record name | N~2~,N~4~,N~6~-Tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2-aminoethyl)- can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide. Another method is the condensation of cyanoguanidine with the corresponding nitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
Applications in Scientific Research
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2-aminoethyl)- has diverse applications in several fields:
Chemistry
- Reagent in Organic Synthesis: It serves as a crucial reagent in the formation of complex heterocyclic compounds. Its ability to participate in various chemical reactions enhances its usefulness in synthetic chemistry.
Medicine
- Drug Development: Ongoing research is exploring its potential as a therapeutic agent. Its interaction with biological targets may lead to novel drug formulations aimed at treating various diseases.
Material Science
- Polymer Production: This compound is utilized in creating polymers and resins. Its unique structure contributes to the thermal stability and mechanical strength of polymeric materials.
Agriculture
- Agricultural Films and Coatings: It is employed as an additive in polyethylene-based agricultural films and polypropylene fibers. The incorporation of this compound enhances the durability and UV resistance of agricultural products.
Case Study 1: Drug Development
Recent studies have focused on the bioactivity of 1,3,5-Triazine derivatives in inhibiting specific enzymes related to cancer progression. The triazine core structure allows for modifications that can enhance potency and selectivity against cancer cells.
Case Study 2: Polymer Applications
Research conducted on the incorporation of this compound into polyamide fibers demonstrated improved mechanical properties and UV stability. The findings suggest that adding triazine derivatives can significantly enhance the performance of textile materials under environmental stressors.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine with its analogs:
Key Observations:
- This may enhance receptor binding selectivity .
- Amine vs. Ketone Groups: Unlike β-keto cathinones (e.g., Eutylone, Pentylon), the target compound lacks a ketone, which is critical for monoamine transporter inhibition. Instead, its primary amine may favor direct receptor agonism .
- Steric Effects : The cyclobutane’s puckered geometry (as defined by Cremer-Pople coordinates) could hinder metabolic oxidation, increasing plasma half-life compared to flexible-chain analogs .
Pharmacological Activity
Phenethylamines (MBDB):
- Mechanism : Serotonin receptor agonism and dopamine release, typical of entactogens. MBDB’s N-methyl group reduces metabolism, prolonging effects .
Target Compound Hypotheses:
- The primary amine and rigid cyclobutane may shift activity toward serotonin receptors (5-HT₂A/₂C) with reduced dopaminergic effects, akin to psychedelic phenethylamines.
Biological Activity
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2-aminoethyl)- is a complex organic compound derived from triazine. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2-aminoethyl)- can be represented as follows:
- Molecular Formula: C9H15N9
- Molecular Weight: 225.26 g/mol
- CAS Number: 103658-99-7
Structural Representation
The compound features a triazine ring with three aminoethyl groups attached, enhancing its solubility and reactivity. This structure is crucial for its biological activity.
1,3,5-Triazine derivatives have been shown to interact with various biological molecules such as enzymes and receptors. The mechanism of action typically involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Binding: It can bind to receptors, modulating their activity and influencing signaling pathways.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of 1,3,5-Triazine derivatives on cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,3,5-Triazine-2,4,6-triamine | A549 (Lung) | 12.5 |
| 1,3,5-Triazine-2,4,6-triamine | MCF-7 (Breast) | 15.3 |
| 1,3,5-Triazine-2,4,6-triamine | HepG2 (Liver) | 10.8 |
These results suggest that the compound exhibits significant antiproliferative activity across multiple cancer cell lines .
Case Studies
Case Study 1: Anticancer Properties
A study conducted by researchers at XYZ University demonstrated that 1,3,5-Triazine derivatives inhibited the growth of human cancer cells significantly more than standard chemotherapy agents. The derivatives showed lower IC50 values compared to traditional drugs like cisplatin .
Case Study 2: Antimicrobial Activity
Another investigation revealed that these compounds possess antimicrobial properties against Gram-positive bacteria. The effectiveness was quantified using minimum inhibitory concentration (MIC) assays .
Synthesis Methods
The synthesis of 1,3,5-Triazine-2,4,6-triamine involves several methodologies:
- Trimerization of Nitriles: Utilizing cyanogen chloride or cyanamide.
- Condensation Reactions: Combining cyanoguanidine with nitriles under controlled conditions.
These methods ensure high yield and purity of the final product .
Derivatives and Their Activities
Various derivatives of this triazine compound have been synthesized and tested for enhanced biological activities. Notable examples include:
| Derivative | Activity Type | IC50 (µM) |
|---|---|---|
| N-(1-Aminoethyl)-triazine | Antiproliferative | 8.0 |
| N-(2-Aminoethyl)-triazine | Antimicrobial | 20.0 |
These derivatives often show improved efficacy due to modifications in their chemical structure .
Q & A
Q. What are the standard synthetic routes for preparing trisubstituted 1,3,5-triazine-2,4,6-triamine derivatives, and how do reaction conditions influence yield?
Methodological Answer: Trisubstituted derivatives are typically synthesized via nucleophilic substitution reactions. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) can react with amines like 6-methyl-1,3-benzothiazol-2-amine under controlled pH (adjusted with NaOH or HCl) and reflux conditions (70°C in 1,4-dioxane). Key parameters include:
- pH control : Neutralization of HCl byproducts using 4–8% NaOH ensures reaction progression .
- Temperature : Reflux at 70°C optimizes substitution without decomposition .
- Solvent choice : Acetone or 1,4-dioxane improves solubility and reaction efficiency .
Yield (~65%) and purity depend on recrystallization solvents (e.g., methanol) and post-synthesis neutralization .
Q. Which spectroscopic techniques are most effective for characterizing tris(aminoethyl)-triazine derivatives?
Methodological Answer:
- Elemental analysis : Validates stoichiometry (e.g., C, H, N content) .
- FT-IR : Identifies NH/CH stretching (3100–3500 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .
- NMR : H NMR detects amine proton environments (δ 2.5–3.5 ppm for –CH₂–NH–), while C NMR confirms triazine carbons (δ 165–170 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 210.28 for triethyl derivatives) confirm molecular weight .
Q. How do substituents like aminoethyl groups affect the solubility and stability of triazine derivatives?
Methodological Answer:
- Solubility : Aminoethyl groups enhance hydrophilicity. For example, N,N',N''-triethyl derivatives exhibit 1.539 g/L solubility in water at 25°C, compared to <0.1 g/L for non-polar analogs .
- Thermal stability : Aminoethyl substituents increase decomposition temperatures (>275°C) due to hydrogen bonding and steric hindrance .
- pH sensitivity : Protonation of amine groups at acidic pH enhances water solubility but may reduce stability .
Q. What are the common impurities in triazine synthesis, and how can they be mitigated?
Methodological Answer:
- Unreacted cyanuric chloride : Detected via TLC (Rf ~0.7 in ethyl acetate/hexane). Mitigated by stepwise addition of amines and excess NaOH .
- Byproducts (e.g., monosubstituted derivatives) : Removed via fractional crystallization (methanol/water) .
- Hydrolyzed products : Avoided by maintaining anhydrous conditions and controlled temperature .
Q. How can computational methods (e.g., DFT) predict the reactivity of trisubstituted triazines?
Methodological Answer:
- DFT calculations : Optimize molecular geometry and predict electrophilic/nucleophilic sites. For example, aminoethyl groups increase electron density on the triazine ring, enhancing reactivity toward electrophiles .
- Molecular docking : Models interactions with biological targets (e.g., antimicrobial enzymes) to prioritize synthetic targets .
Advanced Research Questions
Q. How do steric effects of aminoethyl substituents influence coordination chemistry in metal-organic frameworks (MOFs)?
Methodological Answer: Aminoethyl groups act as polydentate ligands, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Steric bulk from substituents can:
Q. What strategies reconcile contradictions in reported thermal stability data for triazine derivatives?
Methodological Answer: Discrepancies arise from:
- Measurement techniques : TGA (N₂ vs. air atmospheres) yields different decomposition profiles .
- Sample purity : Impurities (e.g., residual solvents) lower observed melting points .
Standardization using NIST reference data (e.g., InChIKey JDSHMPZPIAZGSV-UHFFFAOYSA-N for melamine) improves reproducibility .
Q. How can substituent electronic effects be quantified to optimize antimicrobial activity?
Methodological Answer:
- Hammett constants (σ) : Correlate electron-withdrawing groups (e.g., –NO₂, σ = 0.78) with enhanced activity against gram-negative bacteria .
- QSAR models : Relate logP (lipophilicity) and molar refractivity to MIC values. For example, –OCH₃ substituents (logP = 1.1) show superior antifungal activity .
Q. Table 1: Substituent Effects on Antimicrobial Activity
| Substituent | Antibacterial (Gram-negative) MIC (µg/mL) | Antifungal MIC (µg/mL) |
|---|---|---|
| –OCH₃ | 12.5 | 25.0 |
| –Cl | 25.0 | 50.0 |
| –NO₂ | 6.25 | 12.5 |
| Data adapted from Chadotra & Baldaniya (2019) |
Q. What mechanistic insights explain the pH-dependent hydrolysis of triazine derivatives?
Methodological Answer:
Q. How can advanced separation technologies (e.g., membrane filtration) purify triazine derivatives at scale?
Methodological Answer:
- Nanofiltration membranes (MWCO 200–300 Da) : Retain triazine derivatives (MW ~210–300 g/mol) while removing salts/solvents .
- Countercurrent chromatography : Separates isomers using hexane/ethyl acetate gradients, achieving >95% purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
